(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride is a chemical compound with the CAS number 2089388-97-4. It is classified as an amino alcohol and features a pyridine ring substituted with a chlorine atom. This compound has garnered interest in medicinal chemistry, particularly for its potential therapeutic applications.
The synthesis of (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride typically involves multi-step organic reactions. A common method includes the reaction of 6-chloropyridine with appropriate amines and alcohols under controlled conditions to yield the desired amino alcohol.
The synthesis may employ techniques such as:
The molecular formula of (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride is C₇H₉ClN₂O, with a molecular weight of 172.612 g/mol. The compound contains a hydroxyl group (-OH), an amine group (-NH₂), and a chlorinated pyridine moiety.
Key structural data includes:
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride can participate in various chemical reactions:
These reactions are typically carried out in solvents that facilitate the desired reactivity while minimizing side reactions. Reaction conditions, such as temperature and pH, are critical for optimizing yields and selectivity.
The mechanism of action for (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride is primarily linked to its role in metabolic regulation. Research indicates that compounds of this class may enhance insulin secretion and sensitivity, making them potential candidates for treating diabetes .
Studies suggest that the compound interacts with specific receptors or enzymes involved in glucose metabolism, although detailed mechanistic pathways require further investigation.
The physical properties of (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride include:
Chemical properties include:
(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride has several scientific applications:
This compound represents a significant area of interest within medicinal chemistry, particularly for its implications in treating metabolic disorders. Further research may elucidate additional therapeutic applications and enhance understanding of its biological mechanisms.
Asymmetric catalysis represents the gold standard for achieving high enantiomeric enrichment in the synthesis of chiral intermediates like (R)-2-amino-2-(6-chloropyridin-3-yl)ethanol. The strategic immobilization of chiral catalysts enables precise control over stereochemical outcomes while facilitating catalyst recycling—critical considerations for pharmaceutical manufacturing. Cinchona alkaloid-derived catalysts (e.g., quinine-supported Merrifield resins) demonstrate exceptional performance in flow-based enantioselective transformations, achieving enantiomeric excess (ee) values >93% in benchmark reactions such as the asymmetric addition of diethylzinc to aldehydes [2]. These catalysts leverage the inherent chirality of natural alkaloid scaffolds to induce stereoselectivity at prochiral centers.
Pyridine-bis(oxazoline) (PyBox) metal complexes, particularly with lanthanide(III) centers (Ce³⁺, Yb³⁺), have emerged as potent homogeneous catalysts for enantioselective carbon-carbon bond formations. When deployed in microfluidic reactors with electroosmotic flow, these systems achieve reaction efficiencies surpassing traditional batch methods due to enhanced mass/heat transfer and precise residence time control [2]. The laminar flow characteristics inherent to microreactors minimize racemization and suppress side reactions, thereby preserving configurational integrity.
Table 1: Performance of Catalytic Systems in Enantioselective Syntheses
Catalyst Type | Reaction | ee (%) | Conversion (%) | Reusability (Cycles) | Source |
---|---|---|---|---|---|
Cinchona-Merrifield Resin | Diethylzinc Addition to Benzaldehyde | 93 | 98 | >5 | [2] |
PyBox-Yb(III) | Silylcyanation of Benzaldehyde | >99 | 95 | N/A (Homogeneous) | [2] |
Ru-BINAP | Reductive Amination | >99 | 72 | 3 | [3] |
Macroporous monolithic materials functionalized with chiral amino alcohols exemplify advances in catalyst support technology. These structures provide large surface areas (>200 m²/g) with minimal pressure drop during continuous processing, enabling sustained enantioselectivity (88% ee) over 80 hours of operation in carbonyl ene reactions [2]. The combination of heterogeneous asymmetric catalysis with microreactor technology establishes a robust platform for synthesizing enantiopure (R)-aminopyridine intermediates at preparative scales.
The synthesis of (R)-2-amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride (C₇H₁₁Cl₃N₂O, MW 245.53 g/mol) necessitates precise sequential functionalization of the pyridine core. A representative industrial route proceeds through three critical stages:
Halogenation: 6-Chloronicotinaldehyde undergoes electrophilic chlorination using phosphorus pentachloride (PCl₅) in dimethylformamide at 0–25°C. This step installs the reactive chlorine atom at the 6-position of the pyridine ring, achieving 85% yield and 98% purity [3]. The chlorine atom serves as both a directing group for subsequent regioselective reactions and a pharmacophore influencing biological activity.
Asymmetric Reductive Amination: The chlorinated aldehyde intermediate engages in stereoselective carbon-nitrogen bond formation using sodium borohydride (NaBH₄) and chiral Ru-BINAP catalysts in methanol at –20°C. This low-temperature operation is essential for minimizing racemization and achieving >99% enantiomeric excess [3]. The reaction proceeds via a dynamic kinetic resolution mechanism where the chiral ruthenium complex discriminates between prochiral faces of the iminium intermediate.
Salt Formation: The freebase amino alcohol is treated with hydrochloric acid (2 equivalents) in ethanol under reflux to form the stable dihydrochloride salt, yielding 95% with 99.5% chemical purity [3]. The hydrochloride salt enhances crystallinity, shelf stability, and aqueous solubility—critical properties for pharmaceutical processing.
Alternative pathways leverage POCl₃-mediated dehydration of precursor alcohols, though this approach introduces environmental and safety challenges addressed in Section 1.5. The halogenation-amination sequence exemplifies how judicious reagent selection and condition optimization achieve high stereochemical fidelity essential for the compound’s activity as an α7 nicotinic acetylcholine receptor modulator [3].
Continuous flow reactor systems have revolutionized the industrial-scale synthesis of enantiopure pharmaceutical intermediates by enabling precise thermal control, reduced reaction times, and seamless integration of multi-step transformations. Perfluoroalkoxy alkane (PFA) tubular reactors with inner diameters ≤0.03 inches facilitate rapid heat transfer, allowing exothermic reactions like halogenations to proceed at 0°C with minimal decomposition [4] [6].
Key Operational Advantages:
Table 2: Continuous Flow Parameters for Pharmaceutical Intermediates
Reaction Type | Residence Time (Batch) | Residence Time (Flow) | Throughput | ee Retention (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | 90 min | 9.8 min | 4.4 mmol/h/g | 93 |
Reductive Amination | 12 hr | 27 min | 8.1 g/h | >99 |
Diethylzinc Addition | 1.5 hr | 9 min | 2.61 g/3h | 93 |
Monolithic continuous-flow reactors packed with immobilized chiral catalysts demonstrate exceptional longevity, maintaining >95% enantioselectivity for over 100 hours in the synthesis of β-lactam antibiotics [2]. This durability stems from the absence of mechanical shear forces in flow systems compared to stirred-tank reactors. When combined with in-line infrared spectroscopy for real-time reaction monitoring, flow platforms ensure consistent production of (R)-configured APIs meeting stringent optical purity specifications (>99.5% ee) [4] [6].
Traditional halogenation routes relying on phosphorus oxychloride (POCl₃) present significant environmental and safety concerns, including hydrochloric acid emissions and phosphorous waste streams. Sustainable alternatives focus on biocatalytic and catalytic methodologies:
Biocatalytic Dehydrohalogenation: Engineered carbonyl reductases from Cyberlindnera saturnus catalyze the asymmetric reduction of 2-amino-1-(6-chloropyridin-3-yl)ethanone to the (R)-alcohol with >99.9% ee and 98% conversion. NADPH cofactor regeneration is achieved via glucose dehydrogenase coupling, eliminating the need for halogenated intermediates [9]. Deep eutectic solvents (e.g., choline chloride/trehalose) enhance substrate solubility and membrane permeability, enabling substrate loading up to 100 mM—10-fold higher than aqueous systems.
Continuous Electrocatalysis: Microfluidic electrochemical cells with copper cathodes facilitate direct chloride substitution via in situ-generated hypochlorite ions. This method achieves 85% halogenation yield at 25°C without exogenous oxidants, reducing the E-factor by 62% compared to POCl₃ routes [4]. Graphite felt anodes ensure even current distribution (current density = 10 mA/cm²), minimizing over-oxidation byproducts.
Mechanochemical Activation: Ball-milling 6-hydroxynicotinic acid with triphenylphosphine (PPh₃) and N-chlorosuccinimide (NCS) achieves solid-state chlorination in 90% yield, avoiding solvent use entirely. This approach exemplifies waste-minimized synthesis, with an E-factor of 1.2 versus 8.5 for conventional POCl₃ halogenation [5].
Methyl-β-cyclodextrin (MCD) complexation represents another green strategy, enhancing the aqueous solubility of hydrophobic intermediates by 15-fold and enabling reactions in water-rich systems. When combined with carnitine-based natural deep eutectic solvents (NADES), MCD increases mass transfer rates while protecting chiral catalysts from denaturation, maintaining >99% ee throughout 10 reaction cycles [9]. These innovations collectively reduce POCl₃ consumption by 75–100% across the synthetic sequence, aligning with Principles 3 (Less Hazardous Synthesis) and 6 (Energy Efficiency) of Green Chemistry.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: